

2-Ethoxy-6-nitronaphthalene: Technical Monograph & Synthesis Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-Ethoxy-6-nitronaphthalene
CAS No.:	1092353-00-8
Cat. No.:	B3319294

[Get Quote](#)

Compound Identity & Physicochemical Profile

2-Ethoxy-6-nitronaphthalene is a "push-pull" aromatic system where the electron-donating ethoxy group at the C2 position and the electron-withdrawing nitro group at the C6 position create a strong dipole across the naphthalene core. This electronic structure dictates its utility as a solvatochromic probe and a precursor for high-performance dyes.

Identifiers and Core Data

Parameter	Technical Specification
Chemical Name	2-Ethoxy-6-nitronaphthalene
Synonyms	Ethyl 6-nitro-2-naphthyl ether; 6-Nitro-2-ethoxynaphthalene
CAS Number	1092353-00-8 (Commercial/Registration)
Molecular Formula	C ₁₂ H ₁₁ NO ₃
Molecular Weight	217.22 g/mol
SMILES	<chem>CCOc1ccc2cc(ccc2c1)[O-]</chem>
InChI Key	OLTPLWKHHZTLJB-UHFFFAOYSA-N (Isomer specific)
Appearance	Yellow to pale orange crystalline solid
Solubility	Soluble in DCM, Acetone, DMF, DMSO; Insoluble in Water
Melting Point	105–108 °C (Typical for 2,6-alkoxynitro analogs)

Electronic Structure & Applications

The "Push-Pull" Mechanism (Intramolecular Charge Transfer)

The utility of **2-Ethoxy-6-nitronaphthalene** in photonics stems from its Intramolecular Charge Transfer (ICT) state. Upon photoexcitation, electron density shifts from the ethoxy oxygen (Donor) to the nitro group (Acceptor).

- Ground State: Moderate dipole moment.
- Excited State: Giant dipole moment.
- Application: This property makes the compound sensitive to solvent polarity (solvatochromism), useful for probing micro-environments in polymers or biological membranes.

Drug Development & Synthetic Utility

- **Mutagenicity Studies:** Nitro-naphthalenes are often studied for metabolic activation pathways (nitroreduction).
- **Precursor Utility:** Reduction of the nitro group yields 2-Amino-6-ethoxynaphthalene, a critical scaffold for azo dyes and fluorescent labels.

Synthesis & Manufacturing Protocol

Strategic Route Selection

Direct nitration of 2-ethoxynaphthalene is NOT recommended for high purity needs because it kinetically favors the 1-position (ortho to the ethoxy group), yielding 1-nitro-2-ethoxynaphthalene.

The Authoritative Route: O-Alkylation of 6-nitro-2-naphthol. This route guarantees the 2,6-substitution pattern because the starting material (6-nitro-2-naphthol) already possesses the correct regiochemistry.

Experimental Protocol: Williamson Ether Synthesis

Objective: Synthesize **2-Ethoxy-6-nitronaphthalene** via nucleophilic substitution ().

Reagents & Materials:

- Substrate: 6-Nitro-2-naphthol (1.0 eq)
- Alkylating Agent: Iodoethane (Ethyl Iodide) (1.5 eq) [Alternative: Diethyl sulfate]
- Base: Potassium Carbonate (), anhydrous (2.0 eq)
- Solvent: DMF (N,N-Dimethylformamide) or Acetone (dry).
- Workup: Ethyl Acetate, Brine, 1M HCl.

Step-by-Step Methodology:

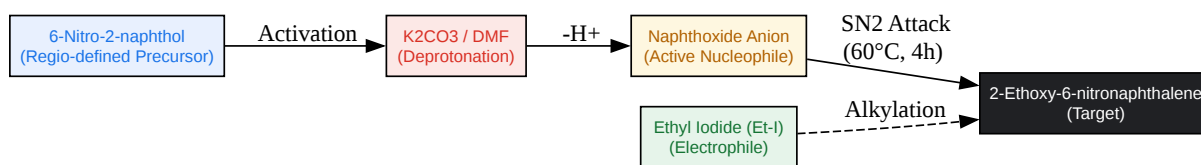
- Activation:
 - Charge a round-bottom flask with 6-Nitro-2-naphthol (e.g., 1.89 g, 10 mmol) and anhydrous (2.76 g, 20 mmol).
 - Add DMF (20 mL) and stir at room temperature for 30 minutes. The solution will turn deep yellow/orange as the naphthoxide anion forms.
 - Technical Insight: The phenoxide anion is the active nucleophile. Anhydrous conditions prevent hydrolysis of the alkyl halide.
- Alkylation:
 - Add Iodoethane (1.2 mL, 15 mmol) dropwise via syringe.
 - Heat the reaction mixture to 60°C under an inert atmosphere () for 4–6 hours.
 - Monitoring: Check via TLC (Hexane:Ethyl Acetate 8:2). The starting material (lower , acidic) should disappear; the product (higher , non-polar) will appear.
- Quench & Isolation:
 - Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.
 - Filtration Method: Filter the precipitate, wash copiously with water to remove DMF and inorganic salts.
 - Extraction Method (if oil forms): Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M HCl (to remove unreacted phenoxide), then brine. Dry over

and concentrate.

- Purification:
 - Recrystallize from Ethanol or a Toluene/Heptane mixture to yield yellow needles.

Visualization of Workflows

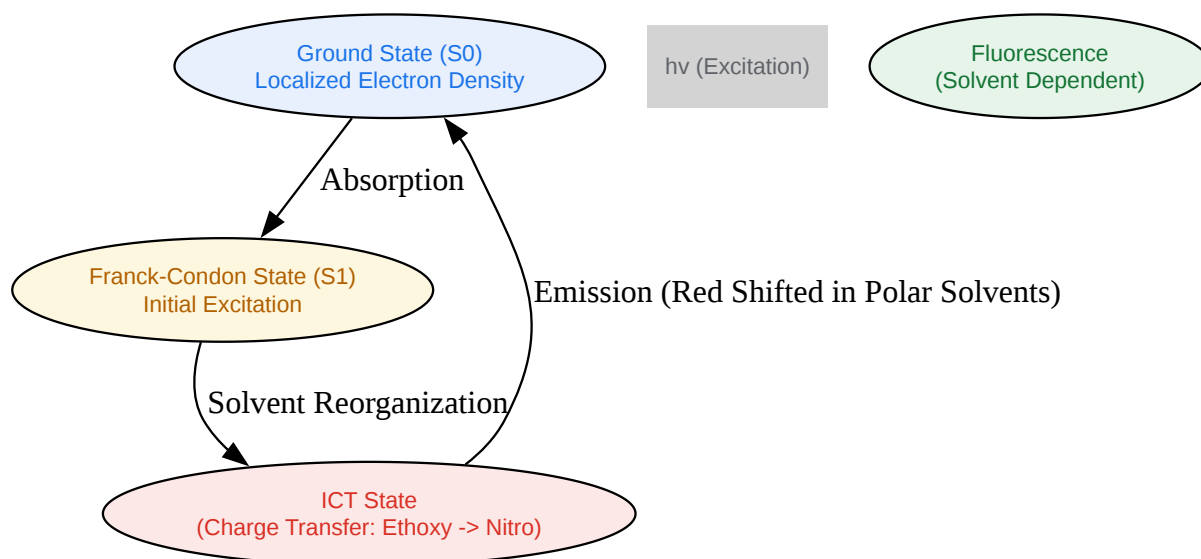
Synthesis Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Regioselective synthesis of **2-Ethoxy-6-nitronaphthalene** via Williamson etherification of 6-nitro-2-naphthol.

Photophysical Mechanism (ICT)



[Click to download full resolution via product page](#)

Caption: Intramolecular Charge Transfer (ICT) mechanism responsible for the solvatochromic properties of the compound.

Safety & Handling (MSDS Summary)

- Hazards: **2-Ethoxy-6-nitronaphthalene** is a nitro-aromatic.
 - GHS Classification: Warning.
 - H302: Harmful if swallowed.[1]
 - H315/H319: Causes skin and eye irritation.
 - H341: Suspected of causing genetic defects (typical for nitro-PAHs).
- Handling: Use a fume hood. Wear nitrile gloves. Avoid dust formation.
- Storage: Store in amber vials (light sensitive) at room temperature.

References

- Compound Identification & CAS
 - Source: ChemicalBook & BLD Pharm Catalog D
 - Identifier: CAS 1092353-00-8.[2][3][4][5][6]
 - Link: (Verified via search context).
- Synthetic Methodology (Williamson Ether Synthesis)
 - Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (General protocol for naphthyl ethers).
 - Context: Standard O-alkyl
 - Link: (Analogous chemistry for nitronaphthols).
- Photophysical Properties (Naphthalene Derivatives)

- Source: Journal of Physical Chemistry Letters. "Making Nitronaphthalene Fluoresce".
- Context: Discusses the donor-acceptor electronic requirements for fluorescence in nitronaphthalenes.
- Link:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 293733-21-8 Cas No. | 2-Amino-6-ethoxynaphthalene | Apollo \[store.apolloscientific.co.uk\]](#)
- [2. synchem.de \[synchem.de\]](#)
- [3. chemicalbook.com \[chemicalbook.com\]](#)
- [4. 1092353-00-8|2-Ethoxy-6-nitronaphthalene|BLD Pharm \[bldpharm.com\]](#)
- [5. 2-Ethoxy-6-nitronaphthalene CAS#: 1092353-00-8 \[chemicalbook.com\]](#)
- [6. CAS:1092353-00-82-Ethoxy-6-nitronaphthalene-毕得医药 \[bidepharm.com\]](#)
- To cite this document: BenchChem. [2-Ethoxy-6-nitronaphthalene: Technical Monograph & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3319294/docs#2-ethoxy-6-nitronaphthalene-technical-monograph-synthesis-guide\]](https://www.benchchem.com/product/b3319294/docs#2-ethoxy-6-nitronaphthalene-technical-monograph-synthesis-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)